ethyl 1-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
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Overview
Description
Ethyl 1-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of an aminomethyl group, a pyrazolyl group, and an oxabicyclohexane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the 1-methyl-1H-pyrazol-4-yl group through the reaction of appropriate precursors under controlled conditions.
Construction of the Oxabicyclohexane Ring: The oxabicyclo[2.1.1]hexane ring is constructed through a series of cyclization reactions.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Ethyl 1-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl and pyrazolyl groups play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The oxabicyclohexane ring system provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Ethyl 1-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be compared with other similar compounds, such as:
1-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate: Similar structure but without the ethyl ester group.
Ethyl 1-(aminomethyl)-3-(1H-pyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate: Lacks the methyl group on the pyrazole ring.
Ethyl 1-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide: Contains a carboxamide group instead of a carboxylate group.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-(aminomethyl)-3-(1-methylpyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-3-18-11(17)13-6-12(7-13,8-14)19-10(13)9-4-15-16(2)5-9/h4-5,10H,3,6-8,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTOCEOQPHMGRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2C3=CN(N=C3)C)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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